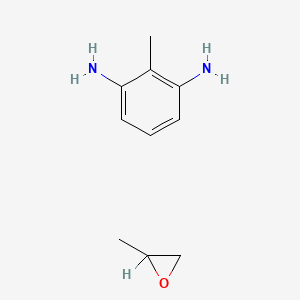
2-Methylbenzene-1,3-diamine;2-methyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylbenzene-1,3-diamine;2-methyloxirane is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.24700 g/mol . It is also known by other names such as 1,3-Benzenediamine, ar-methyl-, polymer with methyloxirane . This compound is characterized by its boiling point of 284.2ºC at 760 mmHg and a flash point of 148.3ºC .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
. The reaction conditions for this polymerization process include controlled temperature and pressure to ensure the formation of the desired polymer.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale polymerization reactors where the monomers are combined under specific conditions to achieve high yield and purity. The process is optimized to minimize by-products and ensure consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylbenzene-1,3-diamine;2-methyloxirane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions may result in halogenated derivatives.
Applications De Recherche Scientifique
2-Methylbenzene-1,3-diamine;2-methyloxirane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various polymers and advanced materials.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and therapeutic agents.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its polymeric properties.
Mécanisme D'action
The mechanism of action of 2-Methylbenzene-1,3-diamine;2-methyloxirane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved in these interactions include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-Methylbenzene-1,3-diamine;2-methyloxirane is unique due to its specific polymeric structure and the presence of both diamine and oxirane functional groups. This combination imparts distinct chemical and physical properties, making it valuable in various applications compared to its similar counterparts.
Propriétés
Numéro CAS |
63641-63-4 |
|---|---|
Formule moléculaire |
C10H16N2O |
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
2-methylbenzene-1,3-diamine;2-methyloxirane |
InChI |
InChI=1S/C7H10N2.C3H6O/c1-5-6(8)3-2-4-7(5)9;1-3-2-4-3/h2-4H,8-9H2,1H3;3H,2H2,1H3 |
Clé InChI |
BOVXTTMNGZVIGB-UHFFFAOYSA-N |
SMILES canonique |
CC1CO1.CC1=C(C=CC=C1N)N |
Numéros CAS associés |
63641-63-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


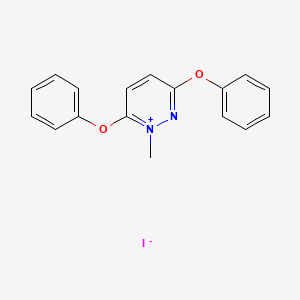
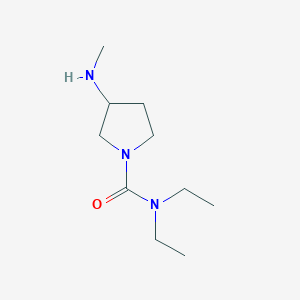


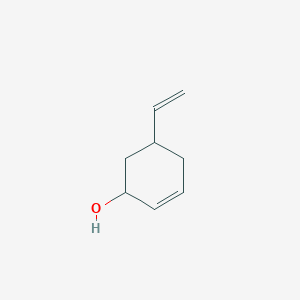
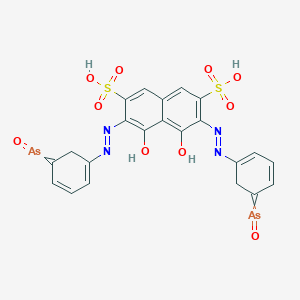
![1H-Isoindole-1,3(2H)-dione, 2-[(4-hydroxy-3,5-dimethylphenyl)methyl]-](/img/structure/B14499804.png)
![3-(2-Methyl-1,3-dithian-2-yl)-3-[(trimethylsilyl)oxy]prop-2-enenitrile](/img/structure/B14499810.png)
![2-Methyl-1-[(E)-phenyldiazenyl]propan-1-one](/img/structure/B14499823.png)

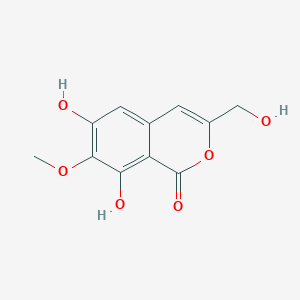
![(E)-1-Phenyl-N-{1-[3-(trifluoromethyl)phenyl]prop-1-en-2-yl}methanimine](/img/structure/B14499844.png)

![[Benzylsulfonyl(phenyl)methyl]sulfonylmethylbenzene](/img/structure/B14499853.png)
